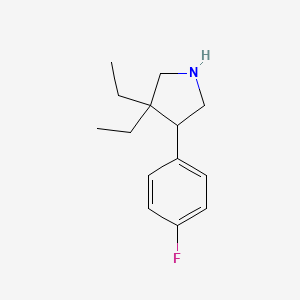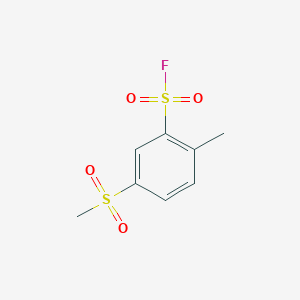
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO4S2. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-methylbenzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
科学的研究の応用
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is utilized in various scientific research fields, including:
Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. This interaction can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function.
類似化合物との比較
Similar Compounds
- 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
- 2-Methylbenzenesulfonyl fluoride
- Methanesulfonyl fluoride
Uniqueness
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which provide distinct reactivity and specificity in chemical reactions compared to similar compounds. This makes it particularly valuable in research applications where selective inhibition or modification of molecular targets is required.
特性
分子式 |
C8H9FO4S2 |
|---|---|
分子量 |
252.3 g/mol |
IUPAC名 |
2-methyl-5-methylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3 |
InChIキー |
HSNMAZRALDPTQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


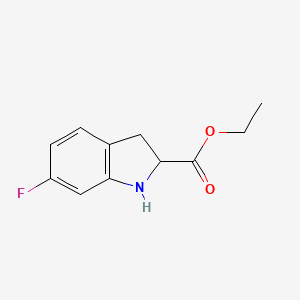
amine](/img/structure/B13207035.png)
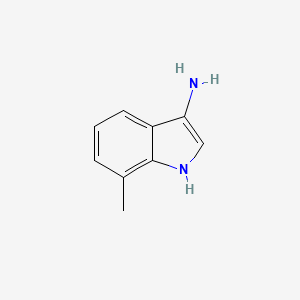
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)


![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
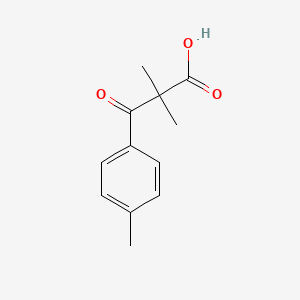

![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
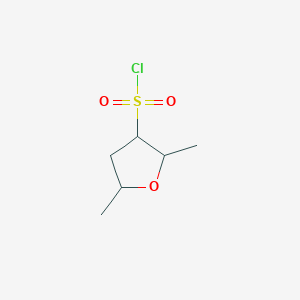
![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)
